molecular formula C19H16F2N6O B2528668 N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide CAS No. 2380186-59-2

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide

Cat. No.: B2528668
CAS No.: 2380186-59-2
M. Wt: 382.375
InChI Key: SLPSZFSGZRZZAB-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with fluorophenyl and azetidinyl groups, as well as a pyrazine carboxamide moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a fluorophenyl derivative and a suitable pyrimidine precursor.

    Introduction of the Azetidinyl Group: The azetidinyl group is introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the pyrimidine intermediate.

    Formation of the Pyrazine Carboxamide Moiety: The final step involves the coupling of the azetidinyl-pyrimidine intermediate with a pyrazine carboxamide derivative under appropriate reaction conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide
  • tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4]

Uniqueness

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with azetidinyl and pyrazine carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N6O/c1-26(19(28)15-8-22-6-7-23-15)14-9-27(10-14)18-16(21)17(24-11-25-18)12-2-4-13(20)5-3-12/h2-8,11,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPSZFSGZRZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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